N-(4-imino-2-sulfanylquinazolin-3(4H)-yl)-2-methoxybenzamide
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Overview
Description
N-(4-imino-2-sulfanylquinazolin-3(4H)-yl)-2-methoxybenzamide is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-imino-2-sulfanylquinazolin-3(4H)-yl)-2-methoxybenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: Starting from an appropriate aniline derivative, the quinazoline core can be synthesized through cyclization reactions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced using thiolation reactions.
Formation of the Imino Group: The imino group can be formed through condensation reactions.
Attachment of the Benzamide Moiety: The final step involves coupling the quinazoline derivative with 2-methoxybenzoyl chloride under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-imino-2-sulfanylquinazolin-3(4H)-yl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-imino-2-sulfanylquinazolin-3(4H)-yl)-2-methoxybenzamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or activating specific pathways. For example, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.
Benzamide Derivatives: Compounds like metoclopramide, used as an antiemetic.
Uniqueness
N-(4-imino-2-sulfanylquinazolin-3(4H)-yl)-2-methoxybenzamide is unique due to its specific combination of functional groups, which might confer distinct biological activities and chemical reactivity compared to other quinazoline or benzamide derivatives.
Properties
Molecular Formula |
C16H14N4O2S |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-(4-amino-2-sulfanylidenequinazolin-3-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C16H14N4O2S/c1-22-13-9-5-3-7-11(13)15(21)19-20-14(17)10-6-2-4-8-12(10)18-16(20)23/h2-9H,17H2,1H3,(H,19,21) |
InChI Key |
FGCQGSABZMSEPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NN2C(=C3C=CC=CC3=NC2=S)N |
Origin of Product |
United States |
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